molecular formula C10H17N3O2 B1449682 tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 1692905-98-8

tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B1449682
CAS No.: 1692905-98-8
M. Wt: 211.26 g/mol
InChI Key: YKNOBZMTMVKCMI-UHFFFAOYSA-N
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Description

Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a tert-butyl group, a methyl group, and a carbamate functional group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical and physiological changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced using tert-butyl alcohol in the presence of a strong acid catalyst.

  • Formation of the Carbamate Group: : The carbamate group is introduced by reacting the pyrazole derivative with methyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the carbamate group to an amine.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of pyrazole-3-one derivatives.

  • Reduction: : Formation of pyrazole-3-amine derivatives.

  • Substitution: : Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: : It is explored for its potential use in pharmaceuticals, particularly as a precursor for drug development.

  • Industry: : It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate: is unique due to its specific combination of functional groups. Similar compounds include:

  • Methyl(1-methyl-1H-pyrazol-3-yl)carbamate: : Lacks the tert-butyl group.

  • Tert-Butyl methyl(1H-pyrazol-3-yl)carbamate: : Lacks the methyl group on the pyrazole ring.

  • Tert-Butyl methyl(1-methyl-1H-pyrazol-5-yl)carbamate: : Different position of the methyl group on the pyrazole ring.

This compound .

Properties

IUPAC Name

tert-butyl N-methyl-N-(1-methylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-7-12(4)11-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNOBZMTMVKCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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